Unii-UT87RB8I1V
Overview
Description
MK-912 is a potent and selective antagonist of alpha-2 adrenergic receptors. It is primarily used in scientific research to study the effects of alpha-2 adrenergic receptor blockade on various physiological and pathological processes. This compound has shown significant potential in the study of glucose metabolism and pancreatic islet function in non-insulin-dependent diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-912 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of MK-912 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
MK-912 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions include modified versions of MK-912 with different functional groups, which can be used to study the structure-activity relationship and optimize the compound’s pharmacological properties .
Scientific Research Applications
MK-912 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of alpha-2 adrenergic receptor antagonists.
Biology: Employed in studies investigating the role of alpha-2 adrenergic receptors in various physiological processes, such as glucose metabolism and insulin secretion.
Medicine: Potential therapeutic applications in the treatment of conditions like non-insulin-dependent diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new drugs targeting alpha-2 adrenergic receptors
Mechanism of Action
MK-912 exerts its effects by selectively binding to alpha-2 adrenergic receptors, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This blockade leads to various physiological effects, including the modulation of glucose metabolism and insulin secretion. The molecular targets of MK-912 include the alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes, each of which plays a distinct role in the compound’s overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Yohimbine: Another alpha-2 adrenergic receptor antagonist with a broader spectrum of activity.
Atipamezole: A selective alpha-2 adrenergic receptor antagonist used primarily in veterinary medicine.
Prazosin: An alpha-1 adrenergic receptor antagonist with some affinity for alpha-2 receptors.
Uniqueness of MK-912
MK-912 stands out due to its high selectivity and potency for alpha-2 adrenergic receptors, making it a valuable tool in scientific research. Its ability to modulate glucose metabolism and pancreatic islet function with minimal off-target effects highlights its potential therapeutic applications .
Properties
IUPAC Name |
(2S,12bS)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20/h3-6,16H,7-13H2,1-2H3/t16-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDUBBHIPPPSLP-OXJNMPFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2(CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912170 | |
Record name | 1',3'-Dimethyl-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-[1,3]diazinan]-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111466-41-2 | |
Record name | L 657743 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111466412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1',3'-Dimethyl-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-[1,3]diazinan]-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-912 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT87RB8I1V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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